2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid
Description
This compound is a Boc-protected, fluorine-substituted tetrahydropyridine derivative with an acetic acid side chain at the 4-position. Its partially unsaturated 1,2,3,6-tetrahydropyridine ring contains two fluorine atoms at the 3-position, enhancing electronic and steric properties. The tert-butoxycarbonyl (Boc) group protects the amine, facilitating its use as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dihydropyridin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h4H,5-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSUYZSMBQHYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like acetonitrile, with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid, hydrochloric acid in methanol, and other strong acids are used for Boc deprotection.
Substitution: Reagents like sodium hydroxide and various organic solvents are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require protected amine groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amine functionality, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of target compounds .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₉F₂NO₄ (based on analogous piperidine derivative in )
- Molecular Weight : ~279.28 g/mol
Comparison with Similar Compounds
Structural Analogs: Ring Size and Substitution
The target compound is compared to derivatives with varying ring sizes, saturation levels, and substituents.
Biological Activity
2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid (CAS No: 1823257-61-9) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, chemical properties, and biological activities based on recent research findings.
The molecular formula of this compound is C12H17F2NO4, with a molecular weight of 277.27 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group and difluorinated tetrahydropyridine moiety, which contribute to its unique chemical reactivity and potential biological interactions.
Structural Representation
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves several steps including the protection of amines and subsequent reactions to introduce the acetic acid moiety. The compound is typically synthesized through multi-step organic reactions involving starting materials like 3,3-difluoro-1,2,3,6-tetrahydropyridine derivatives.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Neuroprotective Effects : The difluorinated tetrahydropyridine structure may confer neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition at varying concentrations (Table 1).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM (Figure 1).
Cytotoxicity Results
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1-(tert-Butoxycarbonyl)-3,3-difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid?
The compound can be synthesized via multi-step palladium-catalyzed cross-coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is typically introduced early to stabilize reactive intermediates. A representative protocol involves:
- Step 1 : Palladium diacetate and tert-butyl XPhos-mediated coupling under inert atmosphere (40–100°C, 5.5 hours) .
- Step 2 : Hydrolysis of esters (e.g., methyl or tert-butyl esters) using HCl/water at 93–96°C for 17 hours to yield the carboxylic acid .
- Key considerations : Use of cesium carbonate as a base and tert-butyl alcohol as a solvent improves reaction efficiency .
Q. How should researchers handle safety and exposure control for this compound?
While specific safety data for this compound is limited, analogous Boc-protected tetrahydropyridines require:
- Personal protective equipment (PPE) : Gloves (nitrile or neoprene), safety glasses, and lab coats to avoid skin/eye contact .
- Engineering controls : Use fume hoods during synthesis to mitigate inhalation risks.
- First aid : Immediate washing with water for skin contact; consult a physician if ingested or inhaled .
Q. What analytical methods are suitable for characterizing this compound?
- LCMS/HPLC : Use reverse-phase HPLC with a C18 column (e.g., retention time ~1.23 minutes under SQD-FA05 conditions) and LCMS to confirm molecular weight (e.g., m/z 757 [M+H]+ observed for a structurally similar compound) .
- NMR : and NMR can resolve the difluoro and tetrahydropyridine moieties.
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome during synthesis?
- Chiral catalysts : Use palladium complexes with chiral ligands (e.g., XPhos) to control stereochemistry in cross-coupling steps .
- Temperature modulation : Lower temperatures (e.g., 40°C) reduce racemization in Boc-protected intermediates .
- Epimer separation : Minor chromatographic adjustments (e.g., gradient elution with acetonitrile/water) may resolve co-eluting epimers .
Q. What strategies mitigate side reactions in multi-step syntheses involving tert-butoxycarbonyl groups?
- Protection/deprotection : Avoid prolonged exposure to acidic conditions (e.g., HCl in dioxane) to prevent Boc cleavage. Use milder acids (e.g., TFA) for deprotection .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted tert-butyl esters .
Q. How do the difluoro substituents influence reactivity in downstream functionalization?
- Electron-withdrawing effects : The 3,3-difluoro group increases electrophilicity at the tetrahydropyridine C4 position, facilitating nucleophilic additions (e.g., alkylation or amidation) .
- Steric hindrance : Fluorine atoms may impede access to the C3 position, requiring bulkier reagents (e.g., tert-butyl bromoacetate) for efficient coupling .
Q. What computational or experimental methods validate the compound’s conformation in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
